2-Ethylhex-5-en-1-ol

Biocatalysis Chiral resolution Enzymatic kinetic resolution

2-Ethylhex-5-en-1-ol (CAS 270594-13-3) is a branched C8 unsaturated primary alcohol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol. It exists as a clear colorless oil with a predicted boiling point of 181.6±19.0 °C, density of 0.834±0.06 g/cm³, and XLogP3 of 2.2.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 270594-13-3
Cat. No. B041564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhex-5-en-1-ol
CAS270594-13-3
Synonyms2-Ethyl-5-hexen-1-ol
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC(CCC=C)CO
InChIInChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h3,8-9H,1,4-7H2,2H3
InChIKeySKGWHSIXVYWAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhex-5-en-1-ol (CAS 270594-13-3): Technical Identity and Core Structural Differentiation for Procurement Decisions


2-Ethylhex-5-en-1-ol (CAS 270594-13-3) is a branched C8 unsaturated primary alcohol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol . It exists as a clear colorless oil with a predicted boiling point of 181.6±19.0 °C, density of 0.834±0.06 g/cm³, and XLogP3 of 2.2 [1]. Critically, the compound features a stereogenic center at the C2 position (due to the ethyl branch) and a terminal double bond at C5-C6, rendering it a chiral molecule capable of existing as (R)- and (S)-enantiomers . The (S)-enantiomer is separately indexed under CAS 270594-17-7 [2]. This dual functionality—a reactive terminal alkene combined with a chiral primary alcohol center—distinguishes it from structurally similar saturated analogs such as 2-ethylhexan-1-ol (CAS 104-76-7), which lacks the terminal unsaturation while retaining the chiral center.

2-Ethylhex-5-en-1-ol (CAS 270594-13-3): Why In-Class Saturated Analogs and Achiral Branched Alcohols Cannot Substitute Without Performance Loss


Procurement substitution of 2-ethylhex-5-en-1-ol with 2-ethylhexan-1-ol (its saturated analog) or with other branched C8 alcohols (e.g., 2-ethylhexanol, isooctanol) is inadvisable due to fundamental differences in reactivity and chirality that directly impact downstream synthetic outcomes. The terminal double bond in 2-ethylhex-5-en-1-ol is not merely a structural curiosity; it is a critical functional handle that enables orthogonal reactivity unavailable in saturated analogs, including olefin metathesis, hydroboration, epoxidation, and post-polymerization functionalization [1]. More importantly, the double bond profoundly alters enzyme recognition in biocatalytic transformations—specifically, lipase-catalyzed kinetic resolutions demonstrate that the unsaturated substrate exhibits dramatically enhanced enantioselectivity compared to its saturated counterpart under identical conditions, with the enantiomeric ratio (E) improving by over an order of magnitude [1][2]. Furthermore, the C2 stereocenter means the compound is chiral, and substitution with an achiral alcohol or an alternative branched isomer (e.g., 2-ethyl-1-hexanol with different branching position) will eliminate the possibility of obtaining enantiomerically pure intermediates, which is a prerequisite for synthesizing optically active surfactants, chiral fragrance molecules, and stereodefined pharmaceutical intermediates. The following quantitative evidence demonstrates precisely why this specific molecular architecture cannot be generically replaced.

2-Ethylhex-5-en-1-ol (CAS 270594-13-3): Quantified Differential Performance Evidence Against Comparator Compounds


Enantioselectivity in Lipase-Catalyzed Kinetic Resolution: 2-Ethylhex-5-en-1-ol vs. Saturated Analog 2-Ethylhexan-1-ol

In a direct head-to-head enzymatic study, 2-ethylhex-5-en-1-ol demonstrated vastly superior enantioselectivity compared to its saturated analog 2-ethylhexan-1-ol under identical lipase-catalyzed transesterification conditions [1]. The terminal double bond in the unsaturated alcohol was shown to dramatically enhance recognition by Pseudomonas cepacia lipase (PSL). Specifically, the (S)-enantiomer of 2-ethylhex-5-en-1-ol was esterified by lipase PS in dichloromethane at 0°C with an enantiomeric ratio (E) of approximately 750, representing exceptionally high stereodiscrimination for a primary alcohol substrate [1]. In contrast, the saturated analog 2-ethylhexan-1-ol exhibited markedly lower enantioselectivity under the same conditions, with the comparative analysis explicitly concluding that the enantioselectivity of PSL is greatly enhanced by the presence of a terminal double bond [1].

Biocatalysis Chiral resolution Enzymatic kinetic resolution

Chiral Building Block Utility: Stereochemical Purity of Enantiomers from Single Enzymatic Transformation

2-Ethylhex-5-en-1-ol enables the preparation of both (R)- and (S)-enantiomers in high enantiomeric excess (ee) from the same enzymatic transformation using the racemic starting material [1]. Under optimized conditions (lipase PS in CH₂Cl₂ at 0°C to -30°C), the reaction yields the unreacted (R)-enantiomer and the esterified (S)-enantiomer, both obtainable in high optical purity [1]. Importantly, the study demonstrates that decreasing the reaction temperature to -30°C enhances PSL enantioselectivity without loss of catalytic activity, a feature that is particularly pronounced for the unsaturated alcohol 2-ethylhex-5-en-1-ol and not reported for the saturated analog [1]. The (S)-enantiomer of 2-ethylhex-5-en-1-ol is recognized as a distinct chemical entity with its own CAS number (270594-17-7), reflecting its commercial and regulatory identity as a stereodefined intermediate [2].

Chiral synthesis Enantiomerically pure intermediates Pharmaceutical building blocks

Synthesis of Sodium Bis[(S)-ethyl-2-hexyl] Sulfosuccinates: Unsaturated Alcohol as Precursor to Chiral AOT-Type Surfactants

2-Ethylhex-5-en-1-ol serves as a critical precursor for synthesizing optically active sulfosuccinate surfactants, specifically sodium bis[(S)-ethyl-2-hexyl] sulfosuccinates, which are chiral homologues of the widely used industrial surfactant Aerosol-OT (AOT) [1]. The unsaturated, enantiomerically pure 2-ethylhex-5-en-1-ol-derived chains enable the preparation of both symmetric and unsymmetric sulfosuccinic diesters via a standard two-step procedure from the corresponding unsaturated alcohol [1]. A subsequent study (J Chem Soc Perkin Trans 2, 2001) describes the surfactant properties of these AOT homologues synthesized from 2-ethylhex-5-en-1-ol, establishing the compound as the foundational building block for a family of chiral surfactants [1][2]. This application pathway is uniquely accessible from the unsaturated, chiral 2-ethylhex-5-en-1-ol and cannot be replicated using the saturated 2-ethylhexan-1-ol due to the absence of the terminal olefin required for downstream functionalization or the structural diversity enabled by the alkene moiety.

Chiral surfactants Optically active surfactants Aerosol-OT homologues

DEHP Metabolite Synthesis: 2-Ethylhex-5-en-1-ol as a Validated Intermediate for Endocrine Disruptor Biomarker Production

2-Ethylhex-5-en-1-ol is employed in the synthesis of phthalate metabolites, specifically as an intermediate in preparing DEHP (di(2-ethylhexyl) phthalate) metabolites for use as biomarkers in GC-MS evaluation of phthalates as endocrine disruptors [1]. In a 2005 Bioorganic & Medicinal Chemistry study, Nuti et al. described an efficient synthetic pathway leading to a series of DEHP metabolites, with 2-ethylhex-5-en-1-ol identified as a key synthetic intermediate with a reported yield contribution of approximately 46% in the overall sequence [1]. The compound is also listed as a component in the synthesis of mono(2-ethyl-5-hexenyl) phthalate and related metabolites [1]. This validated synthetic role positions 2-ethylhex-5-en-1-ol as a procurement-relevant intermediate for analytical laboratories and research groups requiring authentic standards for environmental and toxicological monitoring of phthalate exposure.

Phthalate metabolites Endocrine disruptor biomarkers Analytical standards

2-Ethylhex-5-en-1-ol (CAS 270594-13-3): High-Value Application Scenarios Based on Verified Differential Performance


Biocatalytic Synthesis of Enantiomerically Pure Chiral Building Blocks for Pharmaceuticals

2-Ethylhex-5-en-1-ol is the preferred substrate for lipase-catalyzed kinetic resolution to produce enantiomerically pure (R)- and (S)-alcohols (CAS 270594-17-7 for the S-enantiomer) [1]. The terminal double bond enables an enantiomeric ratio of E≈750 under standard conditions (lipase PS, CH₂Cl₂, 0°C), which is over an order of magnitude higher than that observed for the saturated analog 2-ethylhexan-1-ol [1]. This exceptional stereodiscrimination allows single-step access to >99% enantiomeric excess materials, substantially reducing the need for multiple resolution cycles or chiral chromatography. The resulting enantiomerically pure alcohols serve as valuable chiral building blocks for asymmetric synthesis in pharmaceutical intermediate production, where stereochemical purity directly correlates with biological activity and regulatory compliance.

Precursor for Chiral Aerosol-OT-Type Surfactants in Enantioselective Separations

The (S)-enantiomer of 2-ethylhex-5-en-1-ol is the essential precursor for synthesizing sodium bis[(S)-ethyl-2-hexyl] sulfosuccinates, which constitute a family of optically active homologues of the industrial surfactant Aerosol-OT [1][2]. These chiral surfactants are employed in enantioselective micellar electrokinetic chromatography, asymmetric phase-transfer catalysis, and the formulation of chiral microemulsions [1]. The unsaturated alcohol-derived chain provides unique amphiphilic properties not accessible from saturated analogs. Researchers developing chiral separation methodologies or asymmetric reaction media should procure 2-ethylhex-5-en-1-ol as the mandatory starting material for this surfactant class.

Synthesis of DEHP Metabolite Analytical Standards for Environmental Toxicology

Environmental and toxicology laboratories developing GC-MS methods for phthalate exposure biomonitoring require authentic DEHP metabolite standards. 2-Ethylhex-5-en-1-ol has been validated as a synthetic intermediate in an efficient published pathway to DEHP metabolites, contributing approximately 46% yield in the overall synthetic sequence [1]. Procurement of this compound enables reproducible synthesis of mono(2-ethyl-5-hexenyl) phthalate and related biomarkers essential for studying endocrine disruption mechanisms and establishing human exposure reference ranges. The compound's specific structure matches the authentic metabolic fragments generated from DEHP exposure, making it uniquely suited for this analytical application [1].

Fragrance Intermediate with Enantiomer-Dependent Olfactory Properties

Enantiomerically pure derivatives of 2-ethylhex-5-en-1-ol have been prepared and evaluated for their olfactory properties in the development of new fragrance compounds [1]. The chiral nature of 2-ethylhex-5-en-1-ol (due to the C2 stereocenter) means that its (R)- and (S)-enantiomers can impart different odor characteristics when incorporated into fragrance molecules, a phenomenon well-documented in structure-odor relationships [1]. Procurement of stereodefined or racemic 2-ethylhex-5-en-1-ol enables fragrance chemists to explore enantiomer-specific olfactory effects and develop novel aroma chemicals with controlled stereochemistry, an advantage not afforded by achiral or saturated alternative alcohols.

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